N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research. DAPT is a gamma-secretase inhibitor that has been shown to have a significant impact on cellular processes, particularly in the field of neurobiology.
Wirkmechanismus
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide works by inhibiting the activity of gamma-secretase, which leads to a reduction in the production of Aβ peptides. This, in turn, prevents the formation of plaques and reduces neurodegeneration. N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has also been shown to have other effects on cellular processes, including the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have a significant impact on various cellular processes, including the regulation of gene expression, cell proliferation, and differentiation. In addition, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have anti-inflammatory effects and can reduce the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide in lab experiments is its specificity for gamma-secretase inhibition, which allows for the selective modulation of cellular processes. However, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been shown to have limitations in terms of its bioavailability and stability, which can affect its efficacy in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide. One area of research is the development of more stable and bioavailable forms of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide that can be used in in vivo experiments. Another area of research is the investigation of the effects of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide on other cellular processes, including the regulation of cell metabolism and the immune response. Additionally, N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has potential applications in the treatment of other diseases, including cancer and autoimmune disorders, which could be explored in future research.
Synthesemethoden
The synthesis of N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide involves the reaction of 4-difluoromethoxyaniline with carbon disulfide, followed by the addition of 2-phenylacetic acid and sodium hydroxide. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide has been extensively studied in the field of neurobiology due to its ability to inhibit gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) into amyloid beta (Aβ) peptides. Aβ peptides are known to accumulate in the brains of patients with Alzheimer's disease, leading to the formation of plaques and neurodegeneration.
Eigenschaften
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]carbamothioyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2S/c17-15(18)22-13-8-6-12(7-9-13)19-16(23)20-14(21)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADVXKWFITRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197775 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.